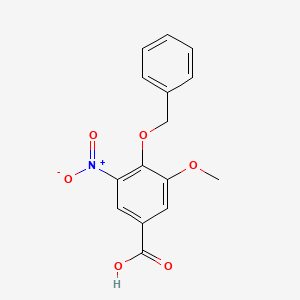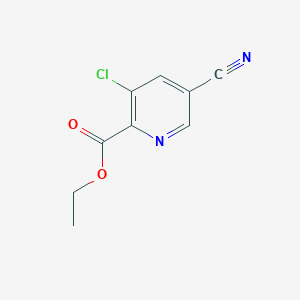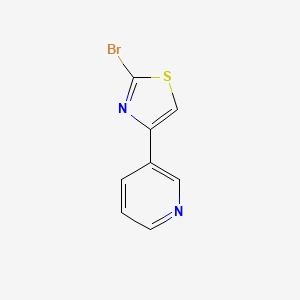
2-Bromo-4-(pyridin-3-yl)thiazole
Vue d'ensemble
Description
“2-Bromo-4-(pyridin-3-yl)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(pyridin-3-yl)thiazole” can be found in various databases. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(pyridin-3-yl)thiazole” can be found in various databases. For instance, the PubChem database provides information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .
Applications De Recherche Scientifique
Anti-tubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and their inhibitory concentrations (IC) were measured. The most active compounds were also evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with IC50 ranging from 1.35 to 2.18 μM. Five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound showed an IC90 of 40.32 μM .
Synthesis of Fused Pyrazolo Thiazoles and Thiazines
- Scientific Field : Organic Chemistry
- Application Summary : The synthesis of fused pyrazolo thiazoles and thiazines has been studied. These compounds are structural subunits of numerous compounds valuable in medicinal chemistry .
- Methods of Application : The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
- Results : The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .
Antioxidant, Analgesic, Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
- Methods of Application : These compounds are synthesized and their activities are evaluated using various in vitro and in vivo models .
- Results : Several thiazole derivatives have shown promising results in these areas, contributing to the development of new therapeutic agents .
Antimicrobial and Antifungal Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Certain thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities .
- Methods of Application : The compounds are synthesized and their inhibitory concentrations (IC) against various microbial and fungal strains are measured .
- Results : Some thiazole derivatives have exhibited significant activity against various microbial and fungal strains .
Synthesis of Lanthanide Coordination Polymers
- Scientific Field : Inorganic Chemistry
- Application Summary : Thiazole has been used as a solvent in the synthesis of a series of lanthanide coordination polymers .
- Methods of Application : The synthesis is carried out under solvothermal conditions .
- Results : The resulting lanthanide coordination polymers have potential applications in materials science .
Antihypertensive, Anti-inflammatory, Anti-Alzheimer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to act as antihypertensive, anti-inflammatory, and anti-Alzheimer agents .
- Methods of Application : These compounds are synthesized and their activities are evaluated using various in vitro and in vivo models .
- Results : Several thiazole derivatives have shown promising results in these areas, contributing to the development of new therapeutic agents .
Antimicrobial and Antifungal Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Certain thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities .
- Methods of Application : The compounds are synthesized and their inhibitory concentrations (IC) against various microbial and fungal strains are measured .
- Results : Some thiazole derivatives have exhibited significant activity against various microbial and fungal strains .
Synthesis of Lanthanide Coordination Polymers
- Scientific Field : Inorganic Chemistry
- Application Summary : Thiazole has been used as a solvent in the synthesis of a series of lanthanide coordination polymers .
- Methods of Application : The synthesis is carried out under solvothermal conditions .
- Results : The resulting lanthanide coordination polymers have potential applications in materials science .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-4-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEDZSJFELWCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677941 | |
| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(pyridin-3-yl)thiazole | |
CAS RN |
886370-95-2 | |
| Record name | 3-(2-Bromo-4-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)
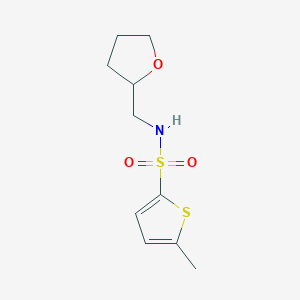
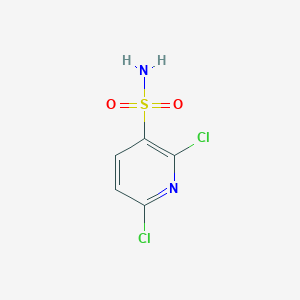
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)
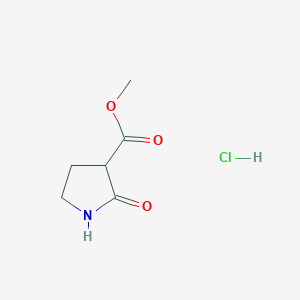
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)

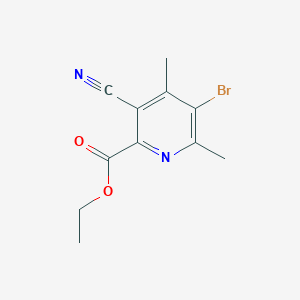
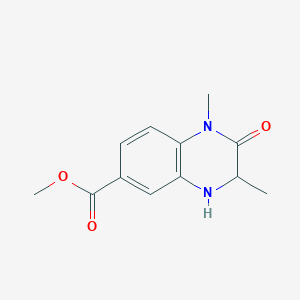
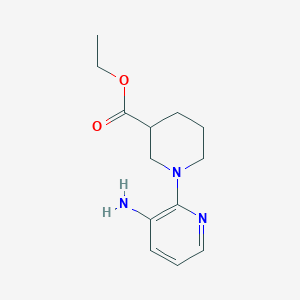
![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol](/img/structure/B1391783.png)
